molecular formula C5H7N3O B2831896 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 1554453-19-8

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2831896
CAS No.: 1554453-19-8
M. Wt: 125.131
InChI Key: LXWUVYAENZGHCN-UHFFFAOYSA-N
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Description

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of N,N’-dichloromethylidenehydrazine with an appropriate amine, followed by cyclodehydration . Another method involves the use of Fe3O4@SiO2@tannic acid nano-catalyst to activate the aldehyde group, followed by the addition of semicarbazide and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and can be carried out under mild conditions.

Major Products

    Oxidation: 4-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 4-Ethyl-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives, depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its methyl, phenyl, and isopropyl analogs .

Properties

IUPAC Name

4-ethyl-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-4-6-7-5(8)3-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUVYAENZGHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554453-19-8
Record name 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde
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